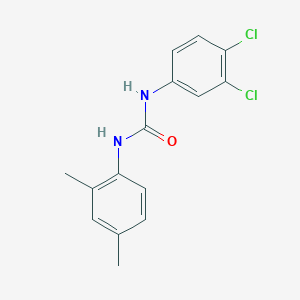

N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea

Description

Overview of Substituted Urea (B33335) Chemistry in Academic Research

Substituted ureas are a class of organic compounds characterized by a central urea moiety (-NH-CO-NH-) with one or more of the hydrogen atoms replaced by other functional groups. This structural motif is of profound importance in contemporary chemical research due to its versatile applications in medicinal chemistry, agrochemicals, and materials science. hilarispublisher.com The urea functional group is a unique hydrogen bonding scaffold, capable of acting as both a hydrogen bond donor and acceptor. This property allows substituted ureas to bind effectively to a wide range of biological targets, such as enzymes and receptors. researchgate.net

In academic research, the synthesis of substituted ureas is a well-explored area, with numerous methods developed for their preparation. Traditional approaches often involve the use of hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Consequently, a significant focus of modern research is the development of greener and safer synthetic routes. nih.gov The diverse biological activities exhibited by substituted ureas, including anticancer, antimicrobial, and herbicidal properties, continue to drive research into novel derivatives. hilarispublisher.comias.ac.inmdpi.com

Rationale for Investigating N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea and Related Congeners

The investigation into this compound and its related congeners is predicated on the well-established biological activities associated with its constituent chemical moieties. The 3,4-dichlorophenyl group is a common feature in a number of herbicides, such as Diuron (B1670789) [N'-(3,4-dichlorophenyl)-N,N-dimethylurea]. ias.ac.inresearchgate.net The presence of chlorine atoms on the phenyl ring is known to enhance the herbicidal activity, which is often attributed to the inhibition of photosynthesis. researchgate.net

On the other hand, the 2,4-dimethylphenyl group is found in various pharmacologically active compounds. The methyl groups can influence the molecule's lipophilicity and metabolic stability, which are crucial parameters in drug design. The combination of these two substituted phenyl rings on a urea backbone creates a molecule with potential for a range of biological activities. Academic inquiry into such compounds aims to explore these potential applications, understand their mechanism of action at a molecular level, and establish structure-activity relationships that can guide the design of new and more effective agents.

Historical Context of Phenylurea Derivatives in Chemical Science

The history of phenylurea derivatives in chemical science is rich and dates back to the early 20th century. One of the first notable applications of a urea derivative as a medicinal agent was the development of Suramin by Bayer in the 1920s for the treatment of sleeping sickness. nih.gov This marked the beginning of extensive research into the therapeutic potential of this class of compounds.

In the mid-20th century, the focus expanded to agrochemicals with the discovery of the herbicidal properties of phenylurea derivatives. ias.ac.in Compounds like Monuron and Diuron became widely used for weed control in agriculture. ias.ac.inresearchgate.net The latter half of the 20th century and the beginning of the 21st century have seen a resurgence of interest in phenylurea derivatives in medicinal chemistry, particularly as kinase inhibitors for the treatment of cancer. The approval of Sorafenib, a diaryl urea derivative, as a multi-kinase inhibitor for the treatment of advanced renal and liver cancer has spurred the development of a multitude of new phenylurea-based drug candidates. researchgate.net

Scope and Objectives of Academic Inquiry into this Chemical Compound

The academic inquiry into this compound is multifaceted, with a scope that encompasses synthesis, structural characterization, and the evaluation of its potential biological activities. A primary objective is to develop efficient and environmentally benign synthetic methodologies for this and related unsymmetrical diaryl ureas.

A further objective is the thorough characterization of the compound's physicochemical properties and three-dimensional structure, often through techniques like NMR and X-ray crystallography. Understanding the conformational preferences of the molecule is crucial for predicting its interaction with biological targets. The main goal of such academic research is often the discovery of novel biological activities. This involves screening the compound against a variety of targets, such as cancer cell lines, microbial strains, or plant species, to identify any potential therapeutic or agrochemical applications. The findings from these studies contribute to the broader understanding of the structure-activity relationships of substituted ureas and can inform the design of future molecules with improved properties.

Detailed Research Findings

While specific research findings for this compound are not extensively documented in publicly available literature, the following sections present typical research findings and data for analogous substituted diaryl ureas.

Synthesis and Characterization

The synthesis of unsymmetrical diaryl ureas such as this compound can be achieved through several established methods. A common approach involves the reaction of a substituted phenyl isocyanate with a substituted aniline (B41778). For the target compound, this would involve the reaction of 3,4-dichlorophenyl isocyanate with 2,4-dimethylaniline (B123086).

Table 1: Representative Synthesis of an Unsymmetrical Diaryl Urea

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3,4-dichloroaniline (B118046) | Phosgene or a phosgene equivalent | 3,4-dichlorophenyl isocyanate |

| 2 | 3,4-dichlorophenyl isocyanate, 2,4-dimethylaniline | Anhydrous solvent (e.g., THF), room temperature | This compound |

The characterization of the synthesized compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Resonances in the aromatic region corresponding to the protons of the dichlorophenyl and dimethylphenyl rings. Singlets for the two methyl groups. Signals for the N-H protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the urea moiety. Distinct signals for the aromatic carbons and the methyl carbons. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (urea carbonyl), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. These properties are critical for its behavior in biological systems and its potential applications.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₅H₁₄Cl₂N₂O |

| Molecular Weight | 309.19 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO and DMF. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-9-3-6-14(10(2)7-9)19-15(20)18-11-4-5-12(16)13(17)8-11/h3-8H,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFPDMYVMSKOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304205 | |

| Record name | N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-34-2 | |

| Record name | NSC164567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-DICHLOROPHENYL)-3-(2,4-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N 3,4 Dichlorophenyl N 2,4 Dimethylphenyl Urea

General Synthetic Routes for N-Substituted Ureas and their Applicability to the Chemical Compound

The construction of the urea (B33335) backbone can be achieved through several general strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Amination Reactions with Isocyanates

The most direct and widely utilized method for synthesizing N,N'-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine. rsc.orgbeilstein-journals.org This reaction is typically high-yielding and proceeds under mild conditions. For the target compound, this would involve one of two pathways:

Reaction of 3,4-dichlorophenyl isocyanate with 2,4-dimethylaniline (B123086).

Reaction of 2,4-dimethylphenyl isocyanate with 3,4-dichloroaniline (B118046).

Isocyanates are commonly prepared by treating a primary amine with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene (B27547) or diphosgene. rsc.orgasianpubs.org The reaction of triphosgene with an appropriate amine in a suitable solvent like methylene (B1212753) chloride at reflux temperature is a standard procedure for generating the key isocyanate intermediate. asianpubs.org The progress of the isocyanate formation can be monitored by infrared spectroscopy, looking for the characteristic strong absorption band around 2250–2275 cm⁻¹. asianpubs.org

Once the isocyanate is formed, it is typically reacted in situ or after isolation with the corresponding amine in an aprotic solvent to yield the final urea product. asianpubs.orgprepchem.com

Alternative Phosgene-Free Synthesis Approaches

Given the high toxicity and handling difficulties associated with phosgene, significant research has been directed toward developing phosgene-free synthetic routes. tandfonline.comtandfonline.com These methods often rely on the in situ generation of isocyanate intermediates or utilize alternative carbonyl sources.

Rearrangement Reactions: Classic name reactions such as the Hofmann, Curtius, and Lossen rearrangements provide pathways to isocyanates from primary amides, acyl azides, and hydroxamic acids, respectively. tandfonline.comorganic-chemistry.org For instance, the Hofmann rearrangement can be induced using hypervalent iodine reagents like phenyliodine diacetate (PIDA) to convert a primary carboxamide into an isocyanate, which is then trapped by an amine to form the urea. thieme.dethieme-connect.com

Carbonylative Approaches: These methods introduce the carbonyl group from sources other than phosgene.

Carbon Monoxide (CO): Catalytic carbonylation of amines or nitroaromatics in the presence of a transition metal catalyst (e.g., palladium) can produce ureas. researchgate.netacs.org

Carbon Dioxide (CO₂): As a green and abundant C1 source, CO₂ can be used to synthesize ureas from amines, often under high pressure and temperature or via electrochemical methods. acs.orgchemrxiv.org

Urea and Derivatives: Urea itself can serve as a carbonyl donor in reaction with amines, particularly under microwave irradiation, to form symmetrical N,N'-disubstituted ureas. ijcce.ac.ir Other reagents like dimethyl carbonate can also be used for the carbonylation of amines. acs.org

Isocyanate Surrogates: Certain compounds can act as precursors that generate isocyanates under specific conditions. For example, 3-substituted dioxazolones can serve as isocyanate surrogates in the presence of a base, providing a phosgene- and metal-free route to unsymmetrical arylureas. tandfonline.comtandfonline.com

A simple and efficient catalyst-free method involves the nucleophilic addition of amines to potassium isocyanate in an aqueous medium, which has been shown to produce a variety of N-substituted ureas in good to excellent yields. nih.govrsc.orgresearchgate.net

| Phosgene-Free Method | Precursor | Key Intermediate/Reagent | Typical Conditions |

| Hofmann Rearrangement | Primary Amide | Phenyliodine diacetate (PIDA) | Mild, often room temperature |

| Curtius Rearrangement | Acyl Azide | Heat or photolysis | Varies with substrate |

| Reductive Carbonylation | Nitroarene | CO, Pd(II) catalyst | Elevated temperature and pressure |

| Reaction with Urea | Amine | Urea | Microwave irradiation |

| Isocyanate Surrogates | Amine | 3-Substituted Dioxazolone | Base, mild heating |

| Aqueous Synthesis | Amine | Potassium Isocyanate (KOCN) | Aqueous HCl, room temperature |

Catalyst-Mediated Synthesis Strategies

Catalysis plays a crucial role in enhancing the efficiency and sustainability of urea synthesis. Transition metal catalysts are central to many modern methods.

Palladium Catalysis: Pd/C can be used to catalyze the carbonylation of azides with amines under a CO atmosphere to yield unsymmetrical ureas. organic-chemistry.org

Ruthenium Catalysis: Ruthenium pincer complexes have been developed for the synthesis of ureas directly from an amine and methanol (B129727), where methanol serves as the C1 source, producing only hydrogen gas as a byproduct. acs.org This represents a highly atom-economical approach.

Lanthanide Catalysis: Lanthanum triflate has been shown to catalyze the conversion of N-protected carbamates into unsymmetrical ureas upon reaction with various amines. organic-chemistry.org

These catalytic methods offer advantages by avoiding stoichiometric toxic reagents and often proceeding under milder conditions than traditional uncatalyzed reactions.

Targeted Synthesis of N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea

The targeted synthesis of this compound is most practically achieved via the reaction of an appropriately substituted aniline (B41778) with a corresponding isocyanate.

Precursor Synthesis and Functionalization

The key precursors for this synthesis are 3,4-dichloroaniline and 2,4-dimethylaniline, both of which are commercially available. The synthesis then requires the conversion of one of these anilines into its corresponding isocyanate.

Synthesis of 3,4-Dichlorophenyl Isocyanate: This intermediate can be prepared from 3,4-dichloroaniline. A common laboratory and industrial method involves the reaction of the aniline with a phosgene equivalent. For example, reacting 3,4-dichloroaniline with triphosgene in an inert solvent such as dichloromethane (B109758) or toluene (B28343) at reflux provides 3,4-dichlorophenyl isocyanate.

Synthesis of 2,4-Dimethylphenyl Isocyanate: Similarly, this precursor is synthesized from 2,4-dimethylaniline. The reaction with triphosgene under reflux conditions yields 2,4-dimethylphenyl isocyanate, which can be purified or used directly in the subsequent step. asianpubs.org Spectroscopic data for the analogous 3,4-dimethylphenyl isocyanate confirms the isocyanate group at 2269 cm⁻¹ in the IR spectrum and characteristic NMR signals. asianpubs.org

Optimized Reaction Conditions and Yield Enhancement

Once the isocyanate precursor is obtained, the final step is the coupling reaction. For instance, if 3,4-dichlorophenyl isocyanate is prepared, it is then reacted with 2,4-dimethylaniline.

A general procedure involves dissolving the isocyanate in an aprotic solvent like isopropyl ether, acetone, or dichloromethane. asianpubs.orgprepchem.com The amine, dissolved in the same or a compatible solvent, is then added, often slowly or portion-wise, to control the exothermic reaction. The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours to ensure completion.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 3,4-Dichlorophenyl isocyanate | 2,4-Dimethylaniline | Dichloromethane, Toluene, or Ether | Room Temperature to Reflux, 1-4 hours | This compound |

| 3,4-Dichloroaniline | 2,4-Dimethylphenyl isocyanate | Dichloromethane, Toluene, or Ether | Room Temperature to Reflux, 1-4 hours | This compound |

The product, being a urea derivative, is often poorly soluble in common organic solvents and may precipitate from the reaction mixture upon formation or cooling. This facilitates isolation by simple filtration, followed by washing with a solvent to remove unreacted starting materials and byproducts. Yields for such reactions are typically high, often exceeding 90%, and the resulting product is usually of high purity, sometimes negating the need for further purification like recrystallization or column chromatography. prepchem.com

Derivatization Strategies for Analogues and Related Compounds

The generation of analogues of this compound is a key strategy in drug discovery and pesticide development to explore structure-activity relationships (SAR). Derivatization can be systematically performed on three main parts of the molecule: the 3,4-dichlorophenyl moiety, the 2,4-dimethylphenyl substituent, and the central urea bridge.

Modification of the 3,4-Dichlorophenyl Moiety

Modifications to the 3,4-dichlorophenyl ring can significantly impact the biological activity of the molecule. The electronic and steric properties of the substituents on this ring are crucial for its interaction with biological targets.

One common derivatization strategy involves the replacement of the chlorine atoms with other functional groups. For instance, nucleophilic aromatic substitution reactions can be employed to introduce alkoxy, amino, or cyano groups, although the dichlorinated ring is relatively deactivated towards such substitutions. More versatile approaches involve palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, on a suitably functionalized precursor. For example, starting from a bromo- or iodo-substituted dichlorophenyl precursor, a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups can be introduced.

Another approach is to vary the substitution pattern of the chlorine atoms on the phenyl ring. Synthesizing analogues with 2,4-dichloro, 2,5-dichloro, or 3,5-dichloro substitution patterns can provide valuable insights into the spatial requirements of the target binding site. Furthermore, the introduction of additional substituents, such as methyl, trifluoromethyl, or methoxy (B1213986) groups, can modulate the lipophilicity and electronic properties of the molecule.

The degradation of related phenylurea herbicides like diuron (B1670789) often involves the metabolic transformation of the dichlorophenyl ring, leading to hydroxylated and other modified products. canada.canih.govresearchgate.net These metabolic pathways can inspire the synthetic derivatization of the aromatic ring to produce compounds with altered pharmacokinetic profiles.

Below is a table summarizing potential modifications to the 3,4-Dichlorophenyl moiety:

| Modification Strategy | Reagents and Conditions | Potential New Substituents |

| Nucleophilic Aromatic Substitution | NaOR, KNH2, CuCN | -OR, -NH2, -CN |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | -NHR, -NR2 |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | -C≡CR |

| Variation of Chlorine Position | Synthesis from corresponding dichloroanilines | 2,4-dichloro, 2,5-dichloro, 3,5-dichloro isomers |

| Introduction of other groups | Synthesis from appropriately substituted anilines | -CH3, -CF3, -OCH3 |

Structural Variations of the 2,4-Dimethylphenyl Substituent

A straightforward derivatization strategy is to alter the substitution pattern of the methyl groups . Analogues with 2,3-dimethyl, 2,5-dimethyl, 2,6-dimethyl, 3,4-dimethyl, and 3,5-dimethyl substitution can be synthesized from the corresponding dimethylanilines. This allows for a systematic exploration of the steric effects of the methyl groups on biological activity.

Furthermore, the methyl groups themselves can be functionalized . For example, benzylic bromination followed by nucleophilic substitution can introduce a variety of functional groups at these positions. Oxidation of the methyl groups to carboxylic acids, which can then be converted to esters or amides, provides another avenue for diversification.

The introduction of other substituents on this phenyl ring is also a common strategy. Electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) can be incorporated to modulate the electronic properties of the ring. These modifications can be achieved by starting with the appropriately substituted aniline precursor.

The following table outlines potential structural variations of the 2,4-Dimethylphenyl substituent:

| Modification Strategy | Starting Material | Potential New Structures |

| Isomeric Variation | 2,3-dimethylaniline, 2,5-dimethylaniline, etc. | N-(3,4-Dichlorophenyl)-N'-(2,3-dimethylphenyl)urea, etc. |

| Methyl Group Functionalization | This compound | N-(3,4-Dichlorophenyl)-N'-(2-(bromomethyl)-4-methylphenyl)urea |

| Introduction of New Substituents | Substituted anilines (e.g., 4-fluoro-2-methylaniline) | N-(3,4-Dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea |

Diversification of the Urea Bridge

The urea linkage is a key structural feature, often involved in hydrogen bonding interactions with biological targets. Modifying this bridge can lead to analogues with different binding modes and properties.

A common strategy is the synthesis of thiourea (B124793) analogues . These can be prepared by reacting the corresponding isothiocyanate with an aniline. For example, reacting 3,4-dichloroaniline with 2,4-dimethylphenyl isothiocyanate would yield the corresponding thiourea. Alternatively, existing ureas can sometimes be converted to thioureas using reagents like Lawesson's reagent, although this can be challenging with diaryl ureas.

Another important modification is the preparation of guanidine analogues . Guanidines are more basic than ureas and can form stronger ionic interactions. The synthesis of guanidines from ureas can be achieved through various methods, such as reaction with cyanamide (B42294) or through a multi-step process involving the conversion of the urea to a more reactive intermediate. For example, ureas can be converted to O-alkylisoureas which are then reacted with ammonia (B1221849) or amines to form guanidines. dtic.mil The reaction of urea with ammonium (B1175870) sulphamate has also been reported to yield guanidine. cdnsciencepub.com Mechanochemical synthesis provides a solvent-free approach to preparing ureas, thioureas, and guanidines. beilstein-journals.org

The table below summarizes strategies for diversifying the urea bridge:

| Analogue Type | Synthetic Approach | Key Reagents |

| Thiourea | Reaction of an aniline with an isothiocyanate | Ar-NCS + Ar'-NH2 |

| Thiourea | Conversion from urea | Lawesson's reagent |

| Guanidine | From urea and cyanamide | H2NCN |

| Guanidine | From O-alkylisourea intermediate | Alkylating agent (e.g., dialkyl sulfate), then NH3 or R-NH2 |

| Guanidine | From urea and ammonium sulphamate | NH4SO3NH2 |

Mechanism Based Biological Activity and Molecular Interactions of N 3,4 Dichlorophenyl N 2,4 Dimethylphenyl Urea

Herbicidal Activity and Target Site Analysis (in non-human systems)

N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea belongs to the phenylurea class of chemical compounds, which are widely recognized for their herbicidal properties. Their primary mechanism of action involves the disruption of photosynthesis, a fundamental process for plant survival.

The herbicidal activity of this compound and related phenylurea compounds is primarily attributed to their potent inhibition of photosynthetic electron transport (PET) within Photosystem II (PSII). researchgate.net PSII is a critical protein complex located in the thylakoid membranes of chloroplasts that initiates the light-dependent reactions of photosynthesis.

These herbicides act by binding to a specific site on the D1 protein, a core component of the PSII reaction center. nih.govnih.gov This binding site is the plastoquinone-binding niche, specifically referred to as the QB site. researchgate.net Under normal conditions, a mobile electron carrier molecule called plastoquinone (B1678516) (PQ) binds at the QB site, accepts two electrons from the primary quinone acceptor (QA), and then detaches to transport the electrons further down the electron transport chain. researchgate.netnih.gov

By occupying the QB binding niche, phenylurea herbicides competitively inhibit the binding of plastoquinone. nih.gov This blockage effectively halts the flow of electrons from QA to QB, interrupting the entire photosynthetic electron transport chain. researchgate.netnih.gov The immediate consequences of this blockage are the cessation of carbon dioxide (CO2) fixation and the halting of adenosine (B11128) triphosphate (ATP) synthesis, the energy currency of the cell. researchgate.netnih.gov While this leads to a slow starvation of the plant, a more rapid cell death occurs due to secondary effects. nih.gov

Table 1: Herbicidal Action of Phenylurea-Type Photosynthesis Inhibitors

| Mechanism Step | Description | Primary Consequence |

|---|---|---|

| Binding to D1 Protein | The herbicide molecule binds to the QB binding niche on the D1 protein within Photosystem II. nih.gov | Competitive inhibition of plastoquinone binding. nih.gov |

| Electron Transport Block | Electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) is halted. researchgate.net | Interruption of the photosynthetic electron transport chain. nih.gov |

| Energy Production Halt | The production of ATP and NADPH, essential for carbon fixation, ceases. nih.gov | Inhibition of plant growth and slow starvation. nih.gov |

| Oxidative Stress | Blocked electron transfer leads to the formation of highly reactive molecules, such as triplet chlorophyll (B73375) and singlet oxygen. nih.gov | Rapid lipid and protein membrane destruction. nih.gov |

The interruption of electron flow at Photosystem II leads to a cascade of destructive molecular events within the chloroplast. When the D1 protein is blocked, the high-energy electrons cannot be transferred, and the absorbed light energy cannot be converted into chemical energy. nih.gov This excess energy is transferred to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. nih.gov

These reactive molecules initiate a process called lipid peroxidation, which attacks the fatty acids in the thylakoid membranes, destroying their integrity. nih.govnih.gov This leads to membrane leakage, allowing cells and their organelles, including the chloroplasts themselves, to dry out and disintegrate rapidly. nih.gov The visible symptoms in susceptible plants, such as yellowing of the leaves (chlorosis) followed by tissue death (necrosis), are the macroscopic result of this widespread cellular membrane damage. nih.gov Studies on the structurally similar compound 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) in Euglena gracilis have confirmed its disruptive effects on chloroplast ultrastructure. mdpi.com

Enzyme Inhibition Studies

The urea (B33335) functional group is a key structural feature in many enzyme inhibitors. Consequently, this compound has the potential to interact with various enzyme targets.

Urease (E.C. 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. researchgate.net In agriculture, the rapid hydrolysis of urea-based fertilizers by soil urease leads to significant nitrogen loss through ammonia volatilization, reducing fertilizer efficiency and causing environmental concerns. doaj.orgfrontiersin.org Urease inhibitors are therefore valuable agricultural additives. researchgate.net

Substituted urea and thiourea (B124793) derivatives are known classes of urease inhibitors. researchgate.net Research on related compounds, such as dipeptide conjugates derivatized into ureas and thioureas, has demonstrated potent urease inhibitory activity. researchgate.net The mechanism often involves the interaction of the inhibitor molecule with the nickel ions in the urease active site, preventing the substrate (urea) from binding and being hydrolyzed. The lipophilicity and electronic properties of the phenyl ring substituents can significantly influence the inhibitory potency. Given its N,N'-disubstituted dichlorophenyl and dimethylphenyl urea structure, this compound is a candidate for urease inhibition, although specific studies on this molecule are not widely reported.

Table 2: Urease Inhibitory Activity of Selected Urea/Thiourea Derivatives

| Compound Class | Example Compound | Inhibitory Potency (IC50 or Ki) | Reference Standard |

|---|---|---|---|

| Thiourea Dipeptide Conjugate | Analogue with F and Cl substituents | Ki = 2.0 µM | Thiourea (Ki = 21.0 µM) |

| Biscoumarin | 3,3'-methylenebis-4-hydroxycoumarin | IC50 = 15.01 µM | Not specified |

| Boronic Acid Derivative | 4-bromophenyl boronic acid | Reduced ureolytic activity by ~52% at 20 µM | Not specified |

Note: This table presents data for classes of compounds structurally related to phenylureas to indicate potential activity.

Antiproliferative Activity in Cellular Models (non-human cell lines)

The diaryl urea scaffold is a prominent feature in a number of compounds developed for their antiproliferative activity. While much of the research focuses on human cancer cell lines, studies have also demonstrated efficacy in non-human cellular models.

Research into a series of N,N′-diarylureas has shown significant antiproliferative effects against murine (mouse) cancer cell lines. nih.gov For instance, a novel diaryl urea compound demonstrated potent activity against murine metastatic breast cancer cells (4T1) and murine glioblastoma cells (GL261), with IC50 values of 6.8 µM and 1.4 µM, respectively. nih.gov This indicates that compounds of this class can effectively inhibit cell proliferation in non-human mammalian cancer cells. Furthermore, tolerability studies of other diphenylurea derivatives have been conducted on non-human primate cells, such as monkey kidney epithelial cells (Vero cells), to assess cytotoxicity, a crucial step in evaluating potential therapeutic agents. nih.gov

These findings suggest that the chemical class to which this compound belongs has established antiproliferative activity in non-human cell lines. The mechanism for many diaryl urea anticancer agents involves the inhibition of protein kinases that are crucial for cell signaling pathways controlling cell growth and proliferation. However, specific studies quantifying the antiproliferative effect of this compound in non-human cell lines have not been identified in the reviewed literature.

Table 3: Antiproliferative Activity of a Representative Diaryl Urea Compound in Non-Human and Human Cell Lines

| Cell Line | Organism | Cell Type | IC50 Value (µM) |

|---|---|---|---|

| 4T1 | Murine | Metastatic Breast Cancer | 6.8 |

| GL261 | Murine | Glioblastoma | 1.4 |

| MDA-MB-231 | Human | Triple-Negative Breast Cancer | 1.7 |

| WiDr | Human | Colorectal Cancer | 7.9 |

Source: Data for a representative N,N'-diarylurea compound from published research. nih.gov

Cell Cycle Modulation and Arrest Mechanisms

Certain diarylurea derivatives have been investigated for their effects on cell cycle progression in cancer cell lines. For instance, some novel N,N'-substituted phenylurea derivatives have been shown to inhibit cell proliferation and induce cell cycle arrest. The specific phase of the cell cycle that is affected can vary depending on the chemical structure of the compound and the type of cell being studied.

| Compound Class | Observed Effect on Cell Cycle | Cell Line |

| N,N'-substituted phenylurea derivatives | Inhibition of cell proliferation, induction of cell cycle arrest | Various cancer cell lines |

This table is illustrative and based on general findings for the broader class of diarylurea compounds.

Induction of DNA Damage or Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a common mechanism of action for many anti-cancer compounds. Some diarylurea derivatives have been found to trigger apoptotic pathways in cancer cells. This can occur through various mechanisms, including the activation of caspases, which are key enzymes in the apoptotic process. The ability of these compounds to induce apoptosis is often a key area of investigation in the development of new therapeutic agents.

Interaction with Cellular Macromolecules (e.g., tubulin, DNA)

The biological activity of small molecules is often mediated by their interaction with cellular macromolecules such as proteins and nucleic acids. For some classes of diarylurea compounds, interactions with key cellular components have been reported. For example, certain derivatives have been shown to bind to DNA, which can interfere with DNA replication and transcription, leading to cytotoxic effects. Others have been found to interact with tubulin, a protein that is essential for cell division, thereby disrupting the formation of the mitotic spindle and causing cell cycle arrest.

Antimicrobial Activity (in vitro investigations) of Diarylurea Compounds (for comparative purposes)

Antibacterial Efficacy and Mode of Action Against Bacterial Strains

Several studies have explored the antibacterial potential of various diarylurea derivatives. These compounds have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action for their antibacterial effects is an area of active research and may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

| Compound Class | Bacterial Strains Tested |

| Novel urea derivatives | Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus |

This table is illustrative and based on general findings for the broader class of diarylurea compounds.

Antifungal Properties and Fungal Target Identification

In addition to antibacterial activity, some diarylurea compounds have also been investigated for their antifungal properties. These studies have tested the efficacy of these compounds against various fungal species. The identification of the specific fungal targets of these compounds is crucial for understanding their mechanism of action and for the development of more potent and selective antifungal agents.

| Compound Class | Fungal Species Tested |

| Novel urea derivatives | Candida albicans, Cryptococcus neoformans |

This table is illustrative and based on general findings for the broader class of diarylurea compounds.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N 3,4 Dichlorophenyl N 2,4 Dimethylphenyl Urea Derivatives

Influence of the 3,4-Dichlorophenyl Moiety on Biological Activity

The 3,4-dichlorophenyl group is a common feature in many biologically active phenylurea compounds, including the widely used herbicide Diuron (B1670789) and various kinase inhibitors. researchgate.netnih.gov Its contribution to biological activity is primarily dictated by the electronic and hydrophobic properties conferred by the halogen atoms.

The number, position, and type of halogen substituents on the phenyl ring are critical for activity. The 3,4-dichloro pattern, in particular, has been established as a highly effective substitution for both herbicidal and kinase inhibitory activities. researchgate.netnih.gov

Research into phenylurea herbicides that inhibit photosynthesis has shown that electron-withdrawing groups on the phenyl ring are essential for activity. researchgate.net The 3,4-dichloro substitution provides a strong electron-withdrawing effect, which is believed to be crucial for binding to the D1 protein of the photosystem II complex. nih.gov Similarly, in the context of kinase inhibitors, this moiety often occupies a hydrophobic pocket in the enzyme's active site. nih.gov

The specific positioning of the chlorine atoms is key. For instance, moving the chlorine atoms to other positions (e.g., 2,4-dichloro or 3,5-dichloro) or replacing them with other halogens can significantly alter the binding affinity and selectivity of the compound. nih.govnih.gov Studies on kinase inhibitors have demonstrated that di-halogenation is often superior to mono-halogenation, and the 3,4 pattern frequently provides an optimal balance of electronics and sterics for fitting into the target binding site. nih.govnih.gov

Table 1: Effect of Phenyl Ring Halogenation on Biological Activity of Diaryl Urea (B33335) Derivatives

| Substitution Pattern | General Effect on Activity | Rationale |

|---|---|---|

| 3,4-Dichloro | Often optimal activity | Provides a strong electron-withdrawing effect and fits well into hydrophobic pockets of target proteins like kinases and the D1 protein. nih.govnih.gov |

| 4-Chloro | Moderate to high activity | A single electron-withdrawing group can be sufficient for activity, though often less potent than the 3,4-dichloro pattern. |

| 3,5-Dichloro | Variable activity | Alters the electronic distribution and molecular shape, which can change binding interactions compared to the 3,4-dichloro isomer. nih.gov |

| 2,4-Dichloro | Variable activity | The ortho-chloro group can introduce steric hindrance, potentially altering the preferred conformation and interaction with the target. nih.gov |

| 4-Fluoro | Moderate activity | Fluorine is a weak electron-withdrawing group; its small size is well-tolerated but may not provide the same level of hydrophobic interaction as chlorine. |

Beyond halogens, other substituents on the 3,4-dichlorophenyl ring can modulate receptor binding. The introduction of additional groups alters the molecule's electronic profile, hydrophobicity, and steric bulk, thereby influencing its interaction with the target protein.

Contribution of the 2,4-Dimethylphenyl Substituent to Activity

The second aromatic ring, in this case, the 2,4-dimethylphenyl moiety, plays a crucial role in orienting the molecule within the binding site and making additional contacts that contribute to affinity and selectivity.

The two methyl groups on the second phenyl ring have distinct steric and electronic effects. Methyl groups are weakly electron-donating and increase the lipophilicity of the ring. The para-methyl group (at position 4) primarily contributes to hydrophobic interactions within the binding pocket.

The ortho-methyl group (at position 2) has a more profound impact due to steric hindrance. researchgate.net This steric bulk forces a non-planar conformation between the 2,4-dimethylphenyl ring and the plane of the urea linker. This "twist" is often critical for achieving high-affinity binding, as it orients the two phenyl rings at a specific dihedral angle required to fit into the complex three-dimensional space of a protein's active site. youtube.com This is a common feature in type II kinase inhibitors, where one aryl ring binds in the ATP pocket and the other extends into an adjacent allosteric site. mdpi.comnih.gov

Table 2: Influence of Methyl Group Substitution on Diaryl Urea Conformation and Activity

| Substitution | Effect | Structural/Functional Consequence |

|---|---|---|

| ortho-Methyl | Steric Hindrance | Induces a non-planar conformation, which is often essential for fitting into the target's binding site and achieving high potency. researchgate.netyoutube.com |

| para-Methyl | Hydrophobicity/Electronic | Enhances binding through hydrophobic interactions in the binding pocket; has a weak electron-donating effect. |

| meta-Methyl | Hydrophobicity/Electronic | Contributes to hydrophobic interactions with less steric impact than an ortho-substituent. |

| No Methyl (Phenyl) | Planarity | Allows for greater rotational freedom, which may lead to lower binding affinity due to a higher entropic penalty upon binding. |

The conformation dictated by the ortho-methyl group is a key aspect of the structure-mechanism relationship. By locking the molecule into a specific twisted shape, it reduces the entropic cost of binding and presents the functional groups in an optimal orientation for interaction with the target. This fixed conformation allows the 2,4-dimethylphenyl ring to engage in specific hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding site. nih.gov The precise angle between the two rings, governed by the steric influence of the ortho-substituent, is a determining factor for selectivity among different protein targets, such as different kinases.

Significance of the Urea Bridge in Molecular Recognition

The urea bridge (-NH-CO-NH-) is not merely a linker but a critical pharmacophore that is fundamental to the molecular recognition of diaryl ureas by their biological targets. nih.gov Its significance stems from its rigidity and its ability to act as both a hydrogen bond donor and acceptor. nih.govnih.gov

Table 3: Hydrogen Bonding Capabilities of the Urea Moiety

| Urea Group Atom | Hydrogen Bonding Role | Typical Interaction Partner in Proteins |

|---|---|---|

| Carbonyl Oxygen (C=O) | Acceptor | Backbone N-H of amino acids (e.g., Aspartic Acid in DFG motif of kinases). nih.gov |

| N-H (adjacent to dichlorophenyl) | Donor | Side chain carboxylate of acidic residues (e.g., Glutamic Acid). nih.gov |

| N-H (adjacent to dimethylphenyl) | Donor | Backbone carbonyl of amino acids in the hinge region. |

Hydrogen Bonding Capacity and Conformational Flexibility

The biological activity of diaryl ureas is intrinsically linked to their ability to form stable hydrogen bonds with protein targets and to adopt a conformation that is complementary to the binding site. The urea moiety itself is an excellent hydrogen bond donor through its two N-H groups and a hydrogen bond acceptor via the carbonyl oxygen. nih.gov

The specific substitution pattern on the phenyl rings of N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea significantly modulates its electronic properties and steric profile, which in turn influences its hydrogen bonding capacity and conformational preferences. The 3,4-dichlorophenyl group, with its electron-withdrawing chlorine atoms, enhances the acidity of the adjacent N-H proton, making it a stronger hydrogen bond donor. Conversely, the 2,4-dimethylphenyl group, with its electron-donating methyl groups, may slightly decrease the acidity of its neighboring N-H proton.

| Functional Group | Hydrogen Bond Donor/Acceptor | Relative Strength | Comment |

|---|---|---|---|

| Urea N-H (adjacent to dichlorophenyl) | Donor | Strong | Enhanced by electron-withdrawing chloro groups. |

| Urea N-H (adjacent to dimethylphenyl) | Donor | Moderate | Slightly weakened by electron-donating methyl groups. |

| Urea C=O | Acceptor | Strong | A primary point of interaction with protein backbones. |

Conformational flexibility is another critical determinant of biological activity. For N,N'-diarylureas, the trans-trans conformation is generally the most stable. nih.gov However, the presence of an ortho-substituent, such as the 2-methyl group in the 2,4-dimethylphenyl ring, introduces steric hindrance that can lead to a non-planar (twisted) conformation. nih.govnih.gov This twist in the molecule can be crucial for fitting into specific binding pockets of target proteins. The rotation around the C-N bonds of the urea linker allows the molecule to adopt different spatial arrangements of its phenyl rings.

| Conformation | Description | Predicted Relative Stability | Implication for Activity |

|---|---|---|---|

| Twisted trans-trans | The aryl rings are on opposite sides of the urea C=O bond, with a significant dihedral angle between the phenyl rings and the urea plane due to the ortho-methyl group. | High | This conformation may be favored for binding to many protein kinases. |

| Planar trans-trans | The aryl rings and the urea moiety lie in the same plane. | Lower | Steric clash with the ortho-methyl group makes this conformation less likely. |

| cis-trans | One aryl ring is on the same side and one on the opposite side of the urea C=O bond. | Low | Generally less stable for N,N'-diarylureas. |

Bioisosteric Replacements of the Urea Linker

In drug design, it is often desirable to replace a specific functional group with another that retains the same essential biological activity but has improved physicochemical properties, such as solubility, metabolic stability, or bioavailability. This is known as bioisosteric replacement. The urea linker in diaryl ureas is a common target for such modifications. A successful bioisostere should mimic the hydrogen bonding pattern and the spatial arrangement of the original urea moiety.

Several functional groups have been investigated as bioisosteric replacements for the urea linker in various classes of biologically active molecules, including kinase inhibitors. acs.org These replacements aim to replicate the key interactions of the urea group while offering advantages in terms of drug-like properties.

| Bioisostere | Key Features | Potential Advantages | Reference Example Class |

|---|---|---|---|

| Thiourea (B124793) | Maintains the hydrogen bond donor capacity but has a different geometry and electronic profile. | Can alter binding affinity and selectivity. | H2-receptor antagonists |

| Cyanoguanidine | Planar group that can act as a hydrogen bond donor and acceptor. | Improved metabolic stability and permeability. acs.org | Neuropeptide Y1 receptor antagonists acs.org |

| Squaramide | A four-membered ring with two carbonyls and two amino groups, acting as both hydrogen bond donor and acceptor. | Can offer a more rigid and defined orientation for the aryl substituents. | CXCR2 antagonists |

| 1,3,4-Oxadiazole | A five-membered aromatic heterocycle that can mimic the spatial and electronic properties of the urea linker. | Improved oral bioavailability. acs.org | Neuropeptide Y1 receptor antagonists acs.org |

| 2-Aminopyrimidin-4(1H)-one | A heterocyclic ring system that can replicate the hydrogen bonding pattern of the urea group. | Enhanced stability and cell permeability. | CXCR2 antagonists |

The choice of a suitable bioisostere depends heavily on the specific biological target and the desired pharmacological profile. For derivatives of this compound, a bioisosteric replacement of the urea linker would need to maintain the critical hydrogen bonding interactions with the target protein while potentially improving properties such as solubility or metabolic stability.

Environmental Fate and Degradation Pathways of N 3,4 Dichlorophenyl N 2,4 Dimethylphenyl Urea

Abiotic Transformation Processes

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For phenylurea herbicides, the key abiotic processes are photolysis and hydrolysis.

Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for phenylurea herbicides that remain on the soil surface or are present in clear, sunlit waters. psu.edu For compounds like Diuron (B1670789), which shares the N-(3,4-dichlorophenyl) moiety, photolysis in aqueous solutions has been shown to proceed through the heterolytic substitution of a chlorine atom by a hydroxyl group. psu.edu The specific photoproducts can be influenced by the wavelength of the light. psu.edu

Table 1: Potential Photodegradation Products of N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea (Inferred from Analogues)

| Parent Compound | Potential Photodegradation Product | Transformation Pathway |

| This compound | N-(3-Chloro-4-hydroxyphenyl)-N'-(2,4-dimethylphenyl)urea | Substitution of Cl by OH |

| This compound | N-(4-Chloro-3-hydroxyphenyl)-N'-(2,4-dimethylphenyl)urea | Substitution of Cl by OH |

| This compound | 3,4-Dichloroaniline (B118046) | Cleavage of urea (B33335) bridge |

| This compound | 2,4-Dimethylaniline (B123086) | Cleavage of urea bridge |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Phenylurea herbicides are generally stable to neutral hydrolysis at ambient temperatures. tandfonline.comtandfonline.com However, the rate of hydrolysis can increase under acidic or alkaline conditions. tandfonline.comrsc.org Studies on Diuron, for example, have estimated a half-life of 41 years at 25°C and pH 7, indicating significant stability. tandfonline.com

Given its similar chemical structure, this compound is expected to exhibit considerable hydrolytic stability in neutral environmental waters. Under strongly acidic or alkaline conditions, hydrolysis would likely involve the cleavage of the urea bond, yielding 3,4-dichloroaniline and 2,4-dimethylaniline as the primary products. The rate of this degradation would be dependent on temperature and pH. researchgate.net

Biotic Degradation by Microbial Systems

Biotic degradation, mediated by microorganisms, is considered the primary mechanism for the dissipation of phenylurea herbicides from soil and aquatic environments. psu.eduorst.edu

In both soil and water, a diverse range of microorganisms, including bacteria and fungi, are capable of degrading phenylurea herbicides. frontiersin.orgresearchgate.net The degradation process typically begins with transformations of the side chains on the urea nitrogen, followed by the cleavage of the urea bridge itself. frontiersin.org For Diuron, the initial steps involve sequential N-demethylation to form N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and subsequently 1-(3,4-dichlorophenyl)urea (B109879) (DCPU). psu.edu

For this compound, the initial microbial attack would likely target the urea linkage, as the dimethylphenyl group is more complex than the simple alkyl groups on Diuron. The primary biotic degradation pathway is expected to be the hydrolysis of the urea bridge. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community. canada.ca

Several bacterial and fungal species have been identified that can degrade phenylurea herbicides. Bacteria from genera such as Arthrobacter, Bacillus, Pseudomonas, and Variovorax have been shown to be effective degraders. nih.govoup.comnih.govnih.gov Fungal strains, including those from the genera Beauveria, Cunninghamella, and Mortierella, have also demonstrated the ability to transform these compounds. psu.edu

The key enzymes involved in the initial steps of phenylurea degradation are hydrolases, specifically amidases or aryl acylamidases. oup.comresearchgate.netoup.com These enzymes catalyze the cleavage of the amide bond in the urea bridge. For instance, the enzyme PuhA, a phenylurea hydrolase, has been characterized for its role in the degradation of Diuron. researchgate.net Given the central role of urea bridge hydrolysis, it is highly probable that similar amidase enzymes would be responsible for the initial breakdown of this compound.

The microbial degradation of phenylurea herbicides leads to the formation of several intermediate metabolites. The most common initial step for compounds like Diuron and Linuron is the modification of the N-alkyl or N-alkoxy groups. psu.eduepa.gov However, the central and most significant transformation is the hydrolysis of the urea bridge, which results in the formation of aniline (B41778) derivatives. frontiersin.org

For this compound, the primary and most environmentally significant metabolite is expected to be 3,4-dichloroaniline (3,4-DCA) . nerc.ac.ukresearchgate.net The formation of 3,4-DCA is a common feature in the degradation of many phenylurea herbicides that share the 3,4-dichlorophenyl moiety. psu.eduorst.eduepa.gov This metabolite is of environmental concern as it can be more persistent and, in some cases, more toxic than the parent compound. Further degradation of 3,4-DCA can occur through processes such as hydroxylation and ring cleavage, eventually leading to mineralization to carbon dioxide, water, and inorganic chlorides. frontiersin.org Another potential metabolite from the cleavage of the urea bridge would be 2,4-dimethylaniline .

Under anaerobic conditions, reductive dechlorination of the phenyl ring has been observed for some phenylurea herbicides, leading to the formation of monochlorinated derivatives. psu.edu

Table 2: Likely Biotic Degradation Metabolites of this compound

| Parent Compound | Metabolite | Transformation Pathway |

| This compound | 3,4-Dichloroaniline (3,4-DCA) | Hydrolysis of urea bridge |

| This compound | 2,4-Dimethylaniline | Hydrolysis of urea bridge |

| This compound | N-(3-Chlorophenyl)-N'-(2,4-dimethylphenyl)urea | Reductive dechlorination (anaerobic) |

Environmental Persistence and Mobility Studies

The environmental persistence and mobility of this compound are governed by a combination of its chemical properties and the environmental conditions to which it is exposed. Phenylurea herbicides, as a class, are known to be susceptible to microbial degradation, which is a primary route of dissipation from soil. However, the presence of chlorine atoms on the aromatic ring can increase the recalcitrance of these compounds to microbial attack.

Persistence in Various Environmental Compartments (Soil, Water, Sediment)

The persistence of phenylurea herbicides is influenced by environmental factors such as soil type, temperature, and moisture content, which affect microbial activity. The urea linkage in these compounds is generally resistant to direct photolysis at environmentally relevant wavelengths. However, hydrolysis can contribute to their degradation, particularly under acidic or alkaline conditions. For instance, the hydrolysis of sulfonylurea herbicides, which also contain a urea bridge, is pH-dependent.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit |

|---|---|---|

| LogKow: Octanol-Water Partition Coefficient | 4.70 | |

| Water Solubility | 8.08e-6 | g/L |

| Vapor Pressure | 2.10e-5 | mmHg |

| Henry's Law Constant | 1.15e-9 | atm-m³/mol |

This data is based on computational models from the US EPA CompTox Chemicals Dashboard and has not been experimentally verified.

Adsorption and Leaching Potential in Geologic Matrices

The mobility of this compound in the environment is largely determined by its tendency to adsorb to soil and sediment particles. A key indicator of this behavior is the organic carbon-normalized soil-water partition coefficient (Koc). While an experimental Koc value for this specific compound is not available, it can be estimated from its octanol-water partition coefficient (LogKow). The predicted LogKow for this compound is 4.70, suggesting a high affinity for organic matter and lipids.

Generally, a higher LogKow value correlates with a higher Koc, indicating stronger adsorption to soil organic carbon and lower mobility. Phenylurea herbicides with a high number of chlorine atoms on the phenyl group tend to have higher Kow values, leading to increased adsorption to soil particles. For the related compound diuron, sorption is highly correlated with the organic matter content of the soil, and consequently, leaching is more significant in soils with low organic matter. Therefore, this compound is expected to have limited mobility in soils with

Computational Chemistry and in Silico Investigations of N 3,4 Dichlorophenyl N 2,4 Dimethylphenyl Urea

Quantum Chemical Calculations: A General Overview for Diaryl Ureas

Quantum chemical calculations are routinely used to explore the fundamental properties of molecules like diaryl ureas.

Molecular Docking and Dynamics Simulations: General Principles for Diaryl Urea (B33335) Inhibitors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is instrumental in drug discovery, and diaryl ureas are a well-studied class of kinase inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and environmental risk assessment. For N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea and related diaryl ureas, QSAR studies have been pivotal in understanding the structural requirements for their biological effects.

The development of predictive QSAR models for diaryl urea derivatives, a class to which this compound belongs, involves a systematic approach. Initially, a dataset of structurally related compounds with experimentally determined biological activities is compiled. The biological activities, such as herbicidal potency or enzyme inhibition, are the dependent variables in the model.

Various statistical methods are employed to construct the QSAR models. Multiple Linear Regression (MLR) is a common approach that generates an easily interpretable linear equation. nih.gov For more complex, non-linear relationships between molecular descriptors and biological activity, methods like Partial Least Squares (PLS) and Support Vector Machines (SVM) are utilized. nih.gov The predictive power of the developed models is rigorously evaluated through internal and external validation techniques. A widely used metric is the cross-validated correlation coefficient (q²), with a value greater than 0.5 generally considered indicative of a robust model.

For instance, in a QSAR study on a series of diaryl urea derivatives as B-RAF inhibitors, both MLR and a non-linear PLS-LS-SVM model were developed, with the non-linear model showing superior predictive capability. nih.gov Similarly, QSAR models for phenylurea herbicides have been successfully established to predict their interaction with antibodies, a crucial aspect of developing immunoassays for environmental monitoring. nih.gov These models often achieve high predictive accuracy, with cross-validation q² values of 0.820 and 0.752 having been reported. nih.gov

Table 1: Representative Statistical Quality of QSAR Models for Diaryl Urea Derivatives

| Model Type | Statistical Parameter | Value | Biological Activity |

|---|---|---|---|

| 2D-QSAR | R² | 0.932 | Antibody Recognition |

| 2D-QSAR | q² | 0.820 | Antibody Recognition |

| HQSAR | q² | 0.752 | Antibody Recognition |

| 2D-QSAR | R² | 0.806 | FEN-1 Inhibition |

This table is a representative example based on data from studies on related compounds and does not represent a specific model for this compound.

A critical aspect of QSAR modeling is the selection of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. The analysis of these descriptors provides insights into the structural features that are either beneficial or detrimental to the biological activity of interest. For diaryl ureas like this compound, several classes of descriptors have been identified as important.

Hydrophobicity: Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (log P), is a frequently identified key descriptor for phenylurea derivatives. nih.govnih.gov It plays a significant role in the transport of the molecule to its site of action and its binding to biological targets. nih.gov In some QSAR models for phenylurea herbicides, a quadratic correlation between hydrophobicity and antibody recognition has been observed, indicating an optimal lipophilicity for this interaction. nih.gov

Electronic Properties: Electronic descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), are crucial for describing the reactivity of the molecule. nih.govnih.gov ELUMO has been shown to be a determinant in the antigen-antibody interactions of phenylurea herbicides. nih.gov The distribution of charges and the dipole moment of the molecule also influence its interactions with biological macromolecules.

Table 2: Important Molecular Descriptors in QSAR Models of Diaryl Urea Derivatives

| Descriptor Class | Specific Descriptor | Importance in Biological Activity |

|---|---|---|

| Hydrophobic | log P | Influences transport and binding |

| Electronic | ELUMO | Relates to molecular reactivity and interactions |

| Steric | Molar Refraction | Describes molecular size and polarizability |

| Topological | Degree of Branching | Affects receptor fitting |

| Physicochemical | Aromaticity | Contributes to binding interactions |

This table summarizes common findings from QSAR studies on related diaryl urea compounds and highlights descriptors likely to be important for this compound.

Advanced Analytical Methodologies for Research on N 3,4 Dichlorophenyl N 2,4 Dimethylphenyl Urea

Chromatographic Separation Techniques

Chromatographic methods are paramount for separating N-(3,4-Dichlorophenyl)-N'-(2,4-dimethylphenyl)urea from complex matrices and for its quantification. Due to the thermal instability of many phenylurea compounds, liquid chromatography is often preferred over gas chromatography for the analysis of the parent molecule. newpaltz.k12.ny.uschromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Compound Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a standard and reliable technique for the analysis of phenylurea compounds. chromatographyonline.com A reverse-phase (RP-HPLC) setup is typically employed, which separates compounds based on their hydrophobicity.

The separation is commonly achieved using a C18 stationary phase, which provides excellent retention and resolution for this class of molecules. newpaltz.k12.ny.usmdpi.com The mobile phase generally consists of a gradient mixture of acetonitrile (B52724) and water, with an acid modifier like formic or phosphoric acid to ensure good peak shape and reproducibility. chromatographyonline.comsielc.comsielc.com Detection is typically performed using a UV detector set at a wavelength where the aromatic rings exhibit strong absorbance, often around 210 nm or 245 nm. chromatographyonline.comchromatographyonline.comnih.gov

Quantification is achieved by creating a calibration curve from standard solutions of known concentrations. chromatographyonline.com Method validation for analogous compounds has demonstrated excellent linearity over a range of concentrations, with low limits of detection (LODs), often in the low nanogram per milliliter (ng/mL) range, and good recovery rates from environmental samples. chromatographyonline.commdpi.comepa.gov

| Parameter | Typical Condition | Purpose |

| Technique | Reverse-Phase HPLC | Separates compounds based on polarity. |

| Stationary Phase | C18 (Octadecylsilyl) | Retains non-polar analytes like phenylureas. |

| Mobile Phase | Acetonitrile / Water (Gradient) | Elutes compounds from the column. |

| Modifier | 0.1% Formic or Phosphoric Acid | Improves peak shape and ionization for MS. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Detector | UV/Diode Array Detector (DAD) | Detects analytes based on UV absorbance. |

| Wavelength | 210 - 245 nm | Wavelength of maximum absorbance for phenylureas. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability. newpaltz.k12.ny.us However, GC-MS is an exceptionally powerful tool for identifying and quantifying its more volatile metabolites, such as 3,4-dichloroaniline (B118046) (3,4-DCA) and 2,4-dimethylaniline (B123086). nih.govwikipedia.org These aniline (B41778) compounds are common degradation products of phenylurea herbicides in environmental and biological systems. usgs.gov

The analytical procedure often involves a hydrolysis step to convert the parent compound and its conjugated metabolites into the corresponding anilines. nih.gov This is followed by an extraction technique, such as simultaneous steam distillation-extraction (SDE) or liquid-liquid extraction (LLE), to isolate the analytes from the sample matrix. nih.gov For enhanced sensitivity and chromatographic performance, the extracted anilines may be derivatized, for example, with heptafluorobutyric anhydride (B1165640) (HFBA), before injection into the GC-MS system. nih.gov Electron impact (EI) ionization is typically used, and the mass spectrometer provides definitive identification based on the unique mass spectrum of each metabolite.

| Parameter | Typical Condition | Purpose |

| Analytes | Volatile metabolites (e.g., anilines) | Parent compound is thermally labile. |

| Sample Prep | Hydrolysis, Extraction, Derivatization | Liberates and concentrates metabolites. |

| Column | Fused Silica Capillary (e.g., HP-5MS) | Separates volatile compounds. |

| Carrier Gas | Helium | Inert gas to carry analytes through the column. |

| Injector Temp. | ~280 °C | Volatilizes the sample for entry into the column. |

| Ionization | Electron Impact (EI, 70 eV) | Fragments molecules into a characteristic pattern. |

| Detector | Quadrupole Mass Spectrometer | Separates and detects ions based on m/z ratio. |

| Mode | Scan or Selected Ion Monitoring (SIM) | Full spectrum acquisition or targeted analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for trace-level quantification and identification of this compound and its metabolites in complex environmental and biological matrices. epa.govuni-due.de Its exceptional sensitivity and selectivity allow for detection at sub-microgram per liter (µg/L) levels. epa.gov

For trace analysis, a pre-concentration step using Solid-Phase Extraction (SPE) with C18 cartridges is commonly performed, especially for aqueous samples. epa.gov The chromatographic separation is similar to that used in HPLC-UV. The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode, which is highly efficient for protonating phenylurea compounds. epa.gov

The tandem mass spectrometer, often a triple quadrupole (QqQ), is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the protonated molecular ion (precursor ion) of the target compound, which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects specific fragment ions (product ions) for detection. epa.gov This process provides two levels of mass confirmation, resulting in extremely high selectivity and minimizing matrix interference. epa.gov This technique is also invaluable for identifying unknown metabolites by analyzing their fragmentation patterns. nih.govresearchgate.net

| Parameter | Typical Setting | Purpose |

| Technique | LC-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and selectivity. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. |

| Analyzer | Triple Quadrupole (QqQ) | Enables Multiple Reaction Monitoring (MRM). |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Selectively monitors specific precursor-to-product ion transitions for quantification and confirmation. |

| Precursor Ion | [M+H]⁺ of this compound | The mass of the protonated parent molecule. |

| Product Ions | Characteristic fragments | Specific fragments generated by collision-induced dissociation, confirming compound identity. |

| Application | Trace quantification, metabolite identification | Detects low concentrations and characterizes metabolic products. |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. slideshare.nethyphadiscovery.comethz.ch Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of all atoms in the molecule can be determined.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each type of proton. The aromatic region would contain signals for the three protons on the 3,4-dichlorophenyl ring and the three protons on the 2,4-dimethylphenyl ring, with chemical shifts and coupling patterns dictated by their substitution. uva.nlchemicalbook.com Two singlets would be expected for the two non-equivalent methyl groups on the 2,4-dimethylphenyl ring. uva.nl Additionally, two separate signals, likely broad, would correspond to the two N-H protons of the urea (B33335) bridge. uva.nlchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. A characteristic signal for the urea carbonyl carbon would be expected around 153 ppm. uva.nlrsc.org The aromatic region would display signals for all twelve aromatic carbons, with chemical shifts influenced by the attached chlorine, nitrogen, and methyl substituents. rsc.org Two signals in the aliphatic region would correspond to the two methyl group carbons. uva.nl

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Urea C=O | - | ~153 | Carbonyl carbon, characteristic shift. |

| Urea N-H | 8.5 - 9.5 (2 signals) | - | Chemical shift is solvent-dependent and may be broad. |

| Aromatic C-H | 6.9 - 7.8 | 115 - 140 | Complex patterns due to substitution. |

| Aromatic C-Cl | - | 125 - 135 | Carbons directly attached to chlorine. |

| Aromatic C-N | - | 135 - 142 | Carbons directly attached to the urea nitrogen. |

| Aromatic C-CH₃ | - | 130 - 140 | Carbons directly attached to methyl groups. |

| Methyl CH₃ | 2.1 - 2.4 (2 singlets) | 17 - 21 | Two distinct signals for the methyl groups at positions 2 and 4. |

Note: Predicted shifts are based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups and molecular vibrations within a structure. For this compound, these methods can confirm the presence of the key urea linkage and substituted aromatic rings.

The IR spectrum would be dominated by several characteristic absorption bands. A strong, sharp absorption for the C=O stretch (Amide I band) is expected in the 1630-1680 cm⁻¹ region. The N-H stretching vibrations typically appear as one or more broad bands between 3200 and 3400 cm⁻¹. The N-H bending vibration, coupled with C-N stretching (Amide II band), would be found around 1550-1620 cm⁻¹. Other significant absorptions would include C-H stretches for the aromatic and methyl groups, aromatic C=C ring stretches, and strong C-Cl stretches in the fingerprint region (below 800 cm⁻¹). rsdjournal.org Raman spectroscopy would be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum, such as the symmetric stretching of the aromatic rings.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | 3200 - 3400 | Medium to Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1550 - 1620 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Amide III) | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Sample Preparation and Extraction Techniques in Environmental and Biological Matrices

The accurate quantification of this compound in environmental and biological samples is critically dependent on the efficacy of the sample preparation and extraction procedures. These initial steps are designed to isolate the target analyte from complex matrix components that can interfere with subsequent analysis, and to concentrate the analyte to a level suitable for detection. The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, the required detection limits, and the analytical instrumentation to be used.

For phenylurea compounds, several well-established and modern extraction techniques are employed, including solid-liquid extraction (SLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. These methodologies are routinely applied to diverse matrices such as soil, water, sediment, and various biological tissues.

Extraction from Environmental Matrices

Soil and Sediment

Soil and sediment represent challenging matrices due to their complex and variable composition, including organic matter, clays, and various minerals, which can strongly adsorb phenylurea compounds.